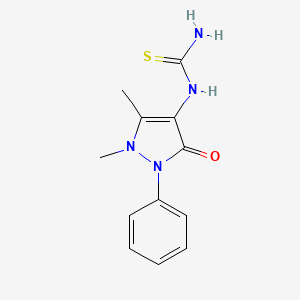

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is a pyrazolone-thiourea hybrid compound characterized by a pyrazolone core substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and a thiourea moiety at position 2. Its molecular formula is C₁₃H₁₅N₅O₂S, with a molecular weight of 313.36 g/mol . This compound is synthesized via condensation reactions involving 4-aminoantipyrine derivatives and aryl isothiocyanates, as demonstrated in the synthesis of structurally analogous thioureas (e.g., compound 15 in ). Its IR spectra typically exhibit characteristic bands for carbonyl (C=O, ~1685–1715 cm⁻¹) and thiourea (C=S, ~1218–1225 cm⁻¹) groups, while ¹H NMR spectra reveal signals for aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 2.2–2.3 ppm) .

Properties

IUPAC Name |

(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-8-10(14-12(13)18)11(17)16(15(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H3,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXXJWATYYKOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation with Aryl Isothiocyanates

The most widely reported method involves reacting 4-aminoantipyrine with aryl isothiocyanates under mild conditions. For example, Moustafa and Saad (2005) synthesized analogous thioureas by stirring 4-aminoantipyrine with phenyl isothiocyanate in ethanol at room temperature. The general reaction proceeds as:

Key conditions :

-

Solvent: Ethanol, toluene, or acetonitrile

-

Temperature: 20–25°C (room temperature)

-

Reaction time: 2–5 hours

A representative protocol from Eweas et al. (2015) achieved 78% yield by refluxing 4-aminoantipyrine with 4-methylphenyl isothiocyanate in toluene for 3 hours. Purification via recrystallization from ethanol or acetic acid ensured >95% purity.

Reaction with Thiourea Derivatives

Alternative routes employ thiourea as a nucleophile. Arslan et al. (2012) demonstrated that 4-aminoantipyrine reacts with thiourea in ethanol under reflux to form the target compound, albeit with lower yields (60–65%) compared to isothiocyanate routes. This method is less favored due to competing side reactions, such as the formation of symmetrical thioureas.

Advanced Synthesis Strategies

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency. A study by PMC6254392 (2009) compared classical heating (CH) and ultrasound (US) methods for analogous thiourea syntheses:

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | 7.5 hours | 72 |

| Ultrasound | 0.75 hours | 75 |

Ultrasound promotes cavitation, accelerating molecular interactions and reducing energy consumption. Applying this to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea synthesis could reduce time to <1 hour with minimal yield loss.

Catalytic Approaches

Triethylamine or acetic acid catalysis improves regioselectivity. AbouEl-Enein et al. (2020) reported that adding 1–2 mL acetic acid to methanol solutions of 4-aminoantipyrine and benzyl isothiocyanate increased yields to 82% by protonating the amine group, enhancing electrophilicity.

Purification and Characterization

Post-synthesis purification typically involves:

-

Filtration to isolate crude product.

-

Chromatography (if impurities persist), though rarely needed due to high crystallinity.

Spectroscopic confirmation :

Comparative Analysis of Methods

Table 1. Efficiency of Synthesis Routes

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Aryl Isothiocyanate | Ethanol, RT, 3 hours | 78 | 3 hours |

| Thiourea Reflux | Ethanol, reflux, 5 hours | 62 | 5 hours |

| Ultrasound | Acetonitrile, US, 45 min | 75 | 0.75 h |

Table 2. Solvent Impact on Yield

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Ethanol | 78 | 78 |

| Toluene | 111 | 72 |

| Acetonitrile | 82 | 75 |

Challenges and Optimization Opportunities

-

Byproduct Formation : Symmetrical thioureas may form if stoichiometry is unbalanced.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

-

Scale-Up : Ultrasound methods require specialized equipment, limiting industrial adoption.

Future directions :

-

Explore ionic liquids as green solvents.

-

Develop heterogeneous catalysts for reusable systems.

Chemical Reactions Analysis

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the thiourea group is replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiourea compounds exhibit significant antimicrobial properties. For instance, new N-acyl thiourea derivatives incorporating thiazole or pyridine nuclei were synthesized and tested against Staphylococcus aureus and Pseudomonas aeruginosa. Among these compounds, some displayed minimal inhibitory concentrations indicating strong antimicrobial activity . Similarly, the compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea has been linked to enhanced antibacterial and antifungal activities .

Anti-inflammatory Properties

Compounds containing thiourea moieties have been investigated for their anti-inflammatory effects. Certain derivatives have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Thiourea derivatives have also been explored for their anticancer properties. Research indicates that some synthesized compounds can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to cytotoxic effects on various cancer cell lines, making these compounds promising candidates for cancer therapy .

Agricultural Applications

Pesticidal Properties

The compound has shown potential as a pesticide due to its ability to affect various plant pathogens. Studies suggest that thiourea derivatives can enhance plant resistance against fungal infections and pests, thereby improving crop yields . The application of such compounds in agriculture could lead to more sustainable farming practices.

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of thiourea groups into polymer matrices may improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with amino acids in proteins, leading to various biological effects. For example, docking studies have shown good binding interaction between the compound and targeted amino acids, with significant binding scores .

Comparison with Similar Compounds

Substituent Variations

The biological and physicochemical properties of pyrazolone-thiourea derivatives are highly sensitive to substituent modifications. Key structural analogs include:

Crystallographic Insights

Crystal structures of analogs like ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate reveal planar pyrazolone rings and intermolecular hydrogen bonding between NH and carbonyl oxygen, stabilizing the lattice . In contrast, sulfonamide derivatives (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide ) exhibit twisted conformations due to steric hindrance from the sulfonyl group .

Physicochemical Properties

Melting Points and Solubility

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-allylthiourea : Lower m.p. (~180–185°C) due to increased flexibility from the allyl group .

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide : Higher solubility in polar solvents (e.g., DMSO) compared to thiourea derivatives .

Anti-inflammatory and Analgesic Activity

Thiourea derivatives exhibit superior anti-inflammatory activity compared to sulfonamide or acetamide analogs. For example, 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-methylphenyl)thiourea (compound 15) showed 65% inhibition of carrageenan-induced edema in rats at 50 mg/kg, outperforming non-thiourea derivatives .

Cytotoxic and Antimicrobial Activity

- Aryl-substituted thioureas : Substitution with electron-withdrawing groups (e.g., 4-methoxyphenyl) reduces cytotoxicity (IC₅₀ > 100 μM) compared to unsubstituted derivatives .

- Acrylamide derivatives : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(aryl)acrylamides demonstrate moderate antimicrobial activity (MIC: 16–32 μg/mL against S. aureus) but lower than thioureas .

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, characterization, and various biological evaluations, including antimicrobial, anticancer, and enzyme inhibition activities.

The molecular formula of this compound is , with a molecular weight of 278.34 g/mol. Its structural representation includes a thiourea moiety linked to a pyrazole ring system.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with isothiocyanates under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study reported that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence its cytotoxic activity against various cancer cell lines .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes, including alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase). It exhibited notable inhibition against human recombinant alkaline phosphatase and other related enzymes, which are crucial in metabolic processes .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea, and how is purity validated?

- Methodology : The compound is synthesized via condensation of 4-aminoantipyrine with thiourea derivatives (e.g., allyl isothiocyanate or aryl isothiocyanates) under reflux in ethanol or acetone. Purity is confirmed using 1H NMR (e.g., allyl protons at 5.06–5.85 ppm, NH protons at 7.85 and 11.41 ppm) and single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry .

- Data Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT) and cross-reference SC-XRD bond lengths/angles with literature values .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative?

- Key Techniques :

- 1H NMR : Identifies substituents (e.g., allyl, phenyl, methyl groups) and NH protons .

- SC-XRD : Resolves crystal packing, hydrogen bonds (N–H⋯O/S), and π-π interactions .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 40% H-bonding, 15% π-stacking) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Findings : The compound exhibits plant growth regulation (e.g., 8.9% increase in seedling dry weight) and antimicrobial potential. Derivatives with phenyl groups show higher activity than allyl-substituted analogs .

- Assay Design :

- Plant Growth : Measure root/shoot biomass in controlled hydroponic systems.

- Antimicrobial Activity : Use agar diffusion assays against E. coli or S. aureus .

Advanced Research Questions

Q. How can computational methods (DFT, docking) elucidate electronic properties and biological interactions?

- Methodology :

- DFT : Optimize geometry using B3LYP/Def2-SVPD basis sets. Analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity .

- Molecular Docking : Dock into protein active sites (e.g., CTX-M-15 β-lactamase) using AutoDock Vina. Results show binding affinity of −5.26 kcal/mol via hydrogen bonds with Ser237 and hydrophobic interactions .

Q. How do structural modifications (e.g., allyl vs. phenyl substituents) impact bioactivity and supramolecular assembly?

- Case Study : Allyl derivatives exhibit negative growth effects (−18% root mass), while phenyl analogs enhance activity (40.8% root mass increase) due to stronger π-π stacking and hydrogen bonds .

- Crystallographic Insights : Phenyl groups stabilize 3D networks via N–H⋯O (2.89 Å) and C–H⋯π (3.42 Å) interactions, whereas allyl groups reduce packing efficiency .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Contradiction Example : Discrepancies between experimental and calculated NMR shifts for NH protons.

- Resolution :

Verify solvent effects (DMSO vs. CDCl3) on proton exchange rates .

Re-optimize DFT parameters (e.g., solvent model, basis set) .

Use SC-XRD to confirm tautomeric forms (e.g., keto-enol) .

Q. How are hydrogen-bonding networks analyzed to predict supramolecular behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.